Meta‑DL Phenylalanine Mustard vs. Para Analog: Superior In Vivo Antitumor Activity Across Four Mouse Tumor Models
In a direct head‑to‑head study, meta‑bis‑(2‑chloroethylamino)‑DL‑phenylalanine (m‑DL‑Sarcolysin) was compared with its para analog (DL‑phenylalanine mustard) against four transplantable mouse tumors. The meta compound was more active than the para compound against Sarcoma 180, Sarcoma 91, and Mammary Cancer 755, while showing slightly lower activity against Leukemia L1210. Critically, mice tolerated approximately twice the dose of the para analog, yet the meta analog achieved antitumor efficacy at lower absolute dose levels [1].
| Evidence Dimension | In vivo antitumor activity (qualitative ranking against tumor lines) and host tolerance (MTD ratio) |
|---|---|
| Target Compound Data | m-DL-Sarcolysin: more active than para analog against S-180, S-91, Ca-755; slightly less active against L1210; MTD approximately half that of para analog |
| Comparator Or Baseline | Para‑DL‑phenylalanine mustard (DL‑sarcolysin, CAS 531‑76‑0): less active against S-180, S-91, Ca-755; ~2× higher tolerated dose |
| Quantified Difference | Meta analog superior in 3/4 tumor lines despite ~50% lower maximum tolerated dose; therapeutic index advantage not numerically calculated in original work. |
| Conditions | Four murine tumor lines (Sarcoma 180, Mammary Cancer 755, Leukemia L1210, Sarcoma 91) implanted in mice; compounds administered intraperitoneally; endpoint: tumor growth inhibition/survival. |
Why This Matters
Procuring m‑DL‑Sarcolysin rather than the para‑DL compound is essential for studies that require the meta‑specific interaction with DNA or amino‑acid transporters, which translates into a distinct tumor‑type selectivity profile.
- [1] Greene MO, Baker BR, Greenberg J. Meta-bis-(2-chloroethylamino)-dl-phenylalanine in the Treatment of Mouse Tumors. Cancer Res. 1960;20(8 Part 1):1160-1165. View Source
